6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the IUPAC name 6-chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . It has a molecular weight of 200.65 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . These compounds were designed and synthesized to target tumor cells in a selective manner .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine has been widely used in a variety of scientific research applications. It has been used in medicinal chemistry to study the binding of drugs to their target proteins, as well as to study the mechanism of action of various drugs. In addition, this compound has been used in biochemical and physiological studies to study the effects of various compounds on the human body. It has also been used in laboratory experiments to study the effects of various compounds on cell culture.
Mechanism of Action
Target of Action
The primary target of 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression through the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This compound binds to the enzyme and strongly inhibits its activity , thereby disrupting the normal cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from G1 to S phase and the progression through the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s molecular weight (200.65) suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This can result in apoptosis induction within cells, particularly in cancer cell lines such as MCF-7, HCT-116, and HepG-2 .
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine in laboratory experiments include its ability to bind to specific target proteins, its ability to trigger a cascade of biochemical and physiological reactions, and its ability to have an effect on cell culture. The limitations of using this compound in laboratory experiments include the fact that the exact mechanism of action is not yet fully understood, as well as the lack of information on the biochemical and physiological effects of this compound.
Future Directions
Future research on 6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine should focus on further elucidating the mechanism of action, as well as on exploring the biochemical and physiological effects of this compound. In addition, further research should be done to explore the potential of this compound as a therapeutic agent. Other potential areas of research include exploring the potential of this compound as a diagnostic agent, as well as exploring the potential of this compound as an imaging agent. Finally, further research should be done to explore the potential of this compound as a drug delivery agent.
Biochemical Analysis
Biochemical Properties
6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is capable of binding to the enzyme xanthine oxidase and strongly inhibits its activity . This interaction is due to the structural resemblance of the compound to the substrates of the enzyme .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively . It also has moderate activity against HepG-2 with an IC 50 range of (48–90 nM) .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves binding to the enzyme xanthine oxidase and inhibiting its activity . This inhibition is due to the structural resemblance of the compound to the substrates of the enzyme .
Properties
IUPAC Name |
6-chloro-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTTWVUBGAVDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC2=C1C=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279178 | |
Record name | NSC11577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6288-85-3 | |
Record name | NSC11577 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11577 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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